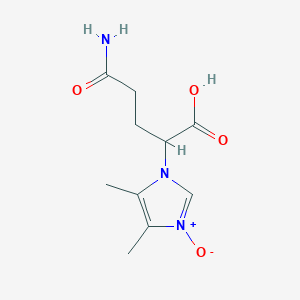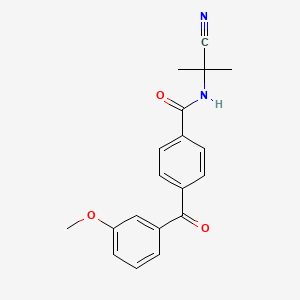
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival.
Mecanismo De Acción
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide selectively inhibits the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. SHP2 is a key mediator of the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer. By inhibiting SHP2, this compound blocks the activation of downstream signaling pathways, leading to inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis and tumor invasion, which are important processes in cancer progression. In addition, this compound has been shown to have immunomodulatory effects, which may enhance its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide is a potent and selective inhibitor of SHP2, which makes it a valuable tool for studying the role of SHP2 in various biological processes, particularly in cancer. However, its limited solubility and stability may pose challenges in some experimental settings. In addition, further studies are needed to fully understand its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has shown promising preclinical results in various cancer models, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, further studies are needed to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Moreover, the development of more potent and selective SHP2 inhibitors may provide new opportunities for targeted cancer therapy.
Métodos De Síntesis
The synthesis of N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-methoxybenzoyl chloride with 4-aminobenzonitrile to form N-(3-methoxybenzoyl)-4-aminobenzonitrile. This intermediate is then reacted with 2-cyanopropan-2-yl trifluoromethanesulfonate to form the final product, this compound. The overall yield of the synthesis is around 30%.
Aplicaciones Científicas De Investigación
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, particularly in cancers that are driven by mutations in the RAS/RAF/MEK/ERK pathway. It has also been shown to enhance the anti-tumor activity of other targeted therapies, such as BRAF and MEK inhibitors.
Propiedades
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,12-20)21-18(23)14-9-7-13(8-10-14)17(22)15-5-4-6-16(11-15)24-3/h4-11H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZMPUFSMIHNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

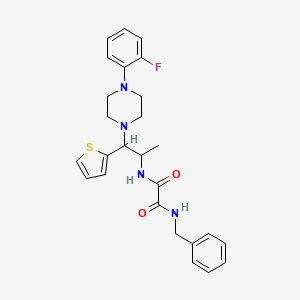
![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)
![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)

![3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2388924.png)
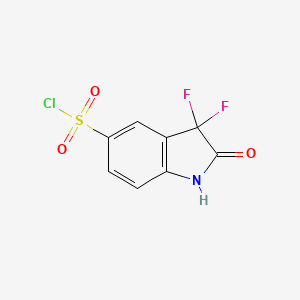
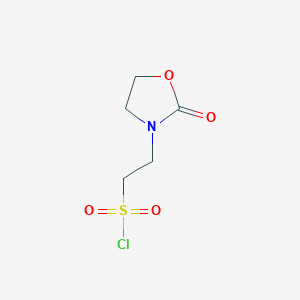


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)
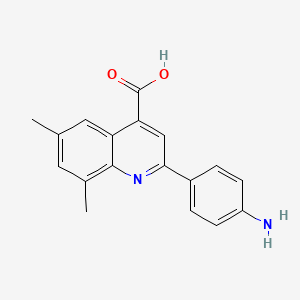
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)
